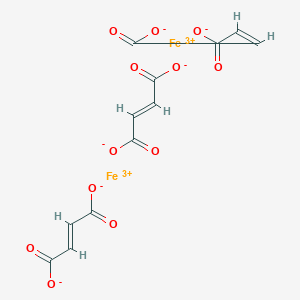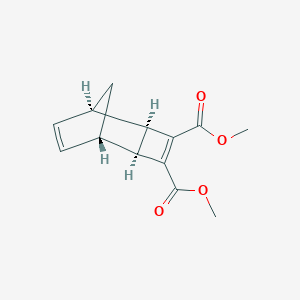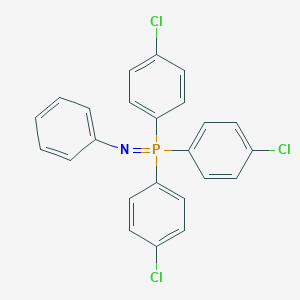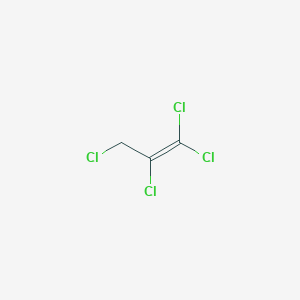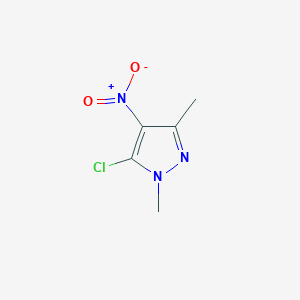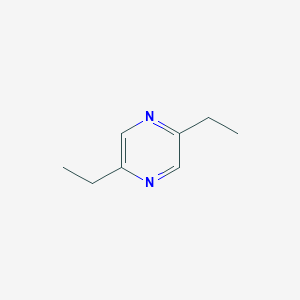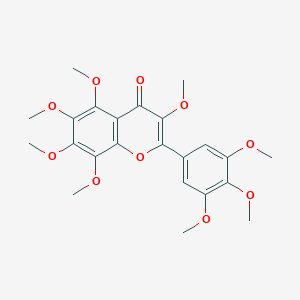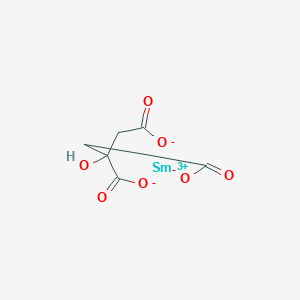
氧化锆镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium zirconium trioxide is a compound composed of magnesium, zirconium, and oxygen. It is known for its unique properties, including high thermal stability, resistance to corrosion, and excellent mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
科学研究应用
Magnesium zirconium trioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and devices.
Industry: Utilized in the production of ceramics, coatings, and high-temperature materials due to its thermal stability and mechanical strength
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as hydrogen-induced interfacial coupling . This process involves the manipulation of hydrogen atoms, tuning their uptake and release in a micrometer-sized Mg-rich composite .
Biochemical Pathways
It is known that the compound can influence the migration of hydrogen atoms, which could potentially affect various biochemical pathways .
Result of Action
It has been suggested that the compound can manipulate the migration of hydrogen atoms, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of magnesium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of hydrogen, as it is involved in hydrogen-induced interfacial coupling . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium zirconium trioxide can be synthesized through several methods, including:
Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides. The process typically requires a controlled environment to ensure the formation of a homogeneous gel, which is then dried and calcined to obtain the final product.
Solution combustion method: This method uses a fuel (such as triethanolamine) and metal nitrates.
Co-precipitation method: Metal salts are dissolved in a solution, and a precipitating agent is added to form a solid precipitate.
Industrial Production Methods: In industrial settings, the production of magnesium zirconium trioxide often involves large-scale sol-gel or co-precipitation methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity materials with controlled particle sizes and morphologies.
Types of Reactions:
Oxidation: Magnesium zirconium trioxide can undergo oxidation reactions, particularly when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: Magnesium zirconium trioxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Hydrogen gas, carbon monoxide, and metal hydrides.
Substitution reagents: Halides, nitrates, and other reactive compounds.
Major Products Formed:
Oxidation products: Higher oxidation state oxides.
Reduction products: Lower oxidation state compounds.
Substitution products: Compounds with substituted elements or groups.
相似化合物的比较
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Zirconium oxide: Widely used in ceramics and biomedical applications due to its hardness and biocompatibility.
Magnesium zirconium oxide: A composite material with properties similar to magnesium zirconium trioxide but with different stoichiometry and structure.
Uniqueness: Magnesium zirconium trioxide stands out due to its unique combination of properties from both magnesium and zirconium oxides. Its high thermal stability, mechanical strength, and reactivity make it suitable for a wide range of applications, from industrial processes to biomedical research.
属性
CAS 编号 |
12032-31-4 |
|---|---|
分子式 |
MgO3Zr |
分子量 |
163.53 g/mol |
IUPAC 名称 |
magnesium;dioxido(oxo)zirconium |
InChI |
InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
InChI 键 |
VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Zr+4] |
规范 SMILES |
[O-][Zr](=O)[O-].[Mg+2] |
物理描述 |
Solid; [Hawley] White odorless powder; [MSDSonline] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


